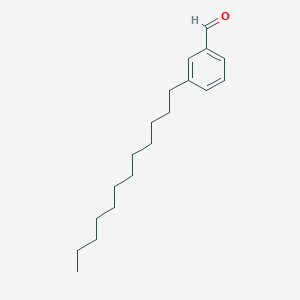
3-Dodecylbenzaldehyde
Vue d'ensemble
Description
3-Dodecylbenzaldehyde is a chemical compound with the molecular formula C19H30O . It is a solid substance at 20 degrees Celsius . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular weight of this compound is 274.4 g/mol . Its InChI (International Chemical Identifier) is 1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCCCCCCCCCCCC1=CC(=CC=C1)C=O .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 274.4 g/mol, an XLogP3-AA of 7.6, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 12 rotatable bonds . Its exact mass and monoisotopic mass are both 274.229665576 g/mol . It has a complexity of 224 .Applications De Recherche Scientifique
Synthesis and Mesophase Behavior
Research has explored the synthesis and characterization of compounds related to 3-Dodecylbenzaldehyde, such as 4-dodecyloxybenzaldehyde. These compounds have shown potential in liquid crystal technology, with certain synthesized compounds exhibiting nematic phases, indicating their suitability for use in liquid crystal displays and other related applications (Jamain & Khairuddean, 2021).
Environmental and Industrial Applications
A study utilized organic ligands similar to this compound in the creation of nano-composite adsorbents. These adsorbents demonstrated efficiency in detecting and recovering cerium (III) ions in aqueous solutions. This indicates potential applications in environmental cleanup and resource recovery from industrial waste (Awual et al., 2015).
Catalysis and Chemical Transformation
Research on Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H using compounds related to this compound has been conducted. This process is significant for the functionalization of primary and secondary benzyl groups, suggesting applications in pharmaceutical and fundamental chemical research (Jiang et al., 2014).
Liquid-Crystalline Properties
Synthesis of liquid-crystalline compounds related to this compound, such as 4,4′-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde, has been reported. These compounds exhibit mesomorphic properties, highlighting their potential in the development of new materials for liquid crystal technologies (Chervonova et al., 2011).
Electrical Conductivity
Bis-aldehyde monomers similar to this compound have been synthesized and polymerized, resulting in poly(azomethine)s. These polymers demonstrated electrical conductivity, suggesting applications in the development of conductive materials (Hafeez et al., 2019).
Mécanisme D'action
Analyse Biochimique
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems . This suggests that 3-Dodecylbenzaldehyde may have similar effects, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can bind to biomolecules and influence enzyme activity . This suggests that this compound may have similar effects, potentially binding to biomolecules, inhibiting or activating enzymes, and influencing gene expression.
Temporal Effects in Laboratory Settings
It is known that benzaldehydes can have long-term effects on cellular function . This suggests that this compound may have similar effects, potentially influencing the stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that benzaldehydes can have toxic or adverse effects at high doses . This suggests that this compound may have similar effects, potentially causing threshold effects, toxic effects, or adverse effects at high doses.
Metabolic Pathways
It is known that benzaldehydes can interact with enzymes and cofactors . This suggests that this compound may have similar effects, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
It is known that benzaldehydes can interact with transporters and binding proteins . This suggests that this compound may have similar effects, potentially influencing its localization or accumulation.
Subcellular Localization
It is known that benzaldehydes can be directed to specific compartments or organelles . This suggests that this compound may have similar effects, potentially being directed to specific compartments or organelles by targeting signals or post-translational modifications.
Propriétés
IUPAC Name |
3-dodecylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKTLFANQRCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



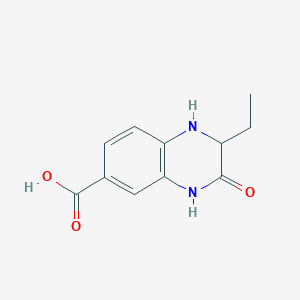
![5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1518013.png)


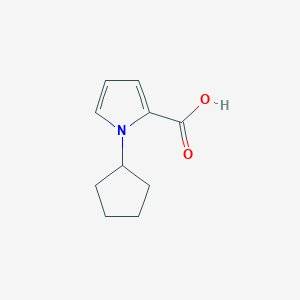
amine](/img/structure/B1518017.png)
![2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518018.png)
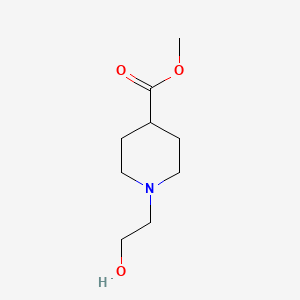
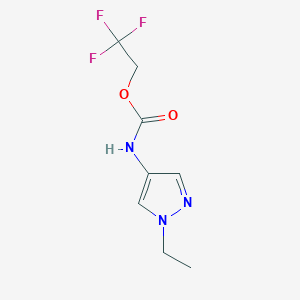
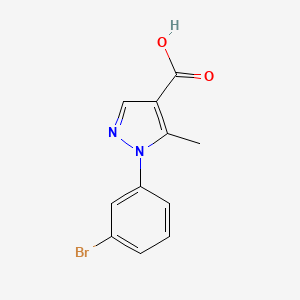
![5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1518024.png)

![2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid](/img/structure/B1518027.png)
![3-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B1518030.png)